Disodium methylarsonate

Overview

Description

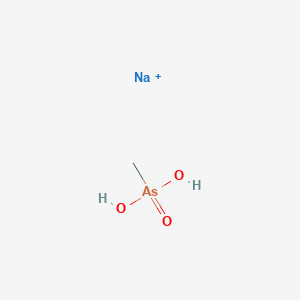

Disodium methylarsonate (DSMA) is an organoarsenic compound with the formula CH3AsO3Na2 . It is a colorless, water-soluble solid derived from methanearsonic acid . DSMA is used as a herbicide .

Synthesis Analysis

DSMA is usually prepared as sodium methylarsonate (NaCH3AsO3H·6H2O) or disodium methylarsonate (Na2CH3AsO3·6H2O) . Several methods are available for its synthesis .Molecular Structure Analysis

The molecular formula of DSMA is CH3AsNa2O3 . The InChI representation is InChI=1S/CH5AsO3.2Na/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 . The canonical SMILES representation is CAs([O-])[O-].[Na+].[Na+] .Physical And Chemical Properties Analysis

DSMA is a colorless, water-soluble solid . Its molar mass is 183.93 g/mol .Scientific Research Applications

Agriculture: Herbicide Use

DSMA is primarily used as a herbicide in agricultural settings. It is effective in controlling weeds and unwanted vegetation, particularly Johnsongrass . The compound works by inhibiting plant growth, and its application rates can be adjusted to control regrowth without translocating to the plant’s rhizomes. This makes DSMA a valuable tool for maintaining crop health and yield.

Environmental Science: Bioremediation

In environmental science, DSMA has been studied for its role in bioremediation . Researchers investigate the uptake and detoxification of arsenic by plants and microbes, exploring the potential for using these organisms to remove arsenic from contaminated sites . DSMA’s properties help in understanding the movement and transformation of arsenic in the environment.

Medicine: Toxicological Studies

DSMA is used in toxicological studies to understand the effects of arsenic exposure. Its toxicity profile helps in assessing the risk and developing safety guidelines for arsenic, which is a known carcinogen . Studies involving DSMA contribute to our knowledge of arsenic’s impact on human health.

Industrial Processes: Analytical Standards

In industrial processes, DSMA serves as an analytical standard for the detection and quantification of arsenic compounds. Its stability and solubility make it suitable for use in techniques like HPLC and gas chromatography . This application is crucial for ensuring the quality and safety of industrial products.

Biotechnology: Research on Arsenic Compounds

DSMA is utilized in biotechnological research to study the behavior of arsenic compounds within biological systems. It aids in the development of new biotechnological applications, such as the creation of arsenic-resistant crops or the use of microorganisms for arsenic removal .

Analytical Chemistry: Speciation Analysis

In analytical chemistry, DSMA is used for speciation analysis of arsenic compounds. Techniques like DESI-MS are applied to detect and differentiate between various arsenic species present in samples, which is essential for understanding their environmental and toxicological behaviors .

Safety and Hazards

Mechanism of Action

Target of Action

Disodium methylarsonate (DSMA) primarily targets the enzyme systems involved in ATP production and cell division. It is used as a herbicide, and its main targets are the metabolic pathways in plants that are crucial for their growth and survival .

Mode of Action

DSMA interferes with the production of ATP by inhibiting key enzymes in the Krebs cycle and oxidative phosphorylation. This inhibition disrupts the energy supply of the cells, leading to impaired cell division and growth. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

The primary biochemical pathways affected by DSMA are those involved in cellular respiration. By inhibiting enzymes in the Krebs cycle and oxidative phosphorylation, DSMA reduces the production of ATP, which is essential for various cellular processes. This disruption leads to a cascade of downstream effects, including reduced synthesis of nucleic acids and proteins, ultimately causing cell death .

Pharmacokinetics

The pharmacokinetics of DSMA involve its absorption, distribution, metabolism, and excretion (ADME). DSMA is water-soluble and is readily absorbed by plant tissues. It is distributed throughout the plant, where it exerts its toxic effects. The compound is metabolized into less toxic forms and eventually excreted. Its bioavailability is influenced by factors such as the plant’s uptake efficiency and the environmental conditions .

Result of Action

At the molecular level, DSMA’s action results in the inhibition of ATP production, leading to energy depletion in cells. This energy deficit hampers essential cellular functions, including DNA replication and protein synthesis. At the cellular level, this results in impaired cell division and growth, ultimately causing the death of the plant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of DSMA. Factors such as soil pH, temperature, and moisture levels can affect the compound’s solubility and uptake by plants. For instance, higher soil moisture can enhance the absorption of DSMA by plant roots, increasing its efficacy. Conversely, extreme pH levels can lead to the degradation of the compound, reducing its effectiveness .

properties

IUPAC Name |

disodium;methyl-dioxido-oxo-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5AsO3.2Na/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIXRDNYIMOKSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AsNa2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-58-3 (Parent) | |

| Record name | Disodium methanearsonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032665 | |

| Record name | Disodium methanearsonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.934 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic solid; [Hawley] | |

| Record name | Disodium methanearsonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in methanol; practically insoluble in most organic solvents, Soluble in water (300 g/l at 25 °C), In water, 4.32X10+5 mg/l @ 25 °C | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 g/ml | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 10-7 mm Hg @ 25 °C | |

| Record name | Disodium methanearsonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Disodium methylarsonate | |

Color/Form |

Hydrated crystals containing 5H2O or 6H2O, Monoclinic spear-shaped plates from absolute alcohol, White crystalline solid | |

CAS RN |

144-21-8, 2163-80-6 | |

| Record name | Disodium methanearsonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium methanearsonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methylarsonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium methylarsonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM METHYLARSONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NK4BV40VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>355 °C, Melting point 132-139 °C /Disodium methanearsonate hexahydrate/ | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What are the main applications of Disodium methylarsonate in agriculture?

A1: Disodium methylarsonate (DSMA) has been widely used as a herbicide in cotton production, primarily for weed control and as a defoliant before harvest. [, ] You can find more details about its use in cotton fields in this research paper: .

Q2: Are there any environmental concerns related to the use of Disodium methylarsonate?

A2: Yes, there are concerns about the environmental impact of DSMA. While generally considered less toxic than inorganic arsenic, DSMA can undergo degradation in the environment, leading to the formation of more toxic inorganic arsenic species like arsenite [As(III)] and arsenate [As(V)]. [] These transformations can contaminate surface water, groundwater, and soil in agricultural areas. []

Q3: How effective is Disodium methylarsonate compared to other herbicides?

A3: Studies comparing the efficacy of DSMA to other herbicides like dalapon, amitrole-T, and paraquat have shown varying results depending on the targeted weed species and the time elapsed after application. [] Research indicates that DSMA might be less effective on certain weed species compared to these alternatives. []

Q4: Can Disodium methylarsonate be detected in food products?

A4: While DSMA itself might not be directly present in food, a study highlights the potential misidentification of organic arsenic species like DSMA as inorganic arsenic in seaweed using standard detection methods. [] This finding raises concerns about the accuracy of inorganic arsenic detection in food products and the potential presence of organic arsenic forms like DSMA. []

Q5: What analytical techniques are used to detect and quantify Disodium methylarsonate?

A5: Capillary zone electrophoresis (CZE) coupled with inductively coupled plasma atomic emission spectrometry (ICP-AES) is one method used to analyze arsenic species, including DSMA. [] This technique offers high sensitivity and allows for the separation and quantification of different arsenic species in complex mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)